Trifluorovinylbis(trifluoromethyl)amine
Description
Properties
CAS No. |
13821-49-3 |
|---|---|
Molecular Formula |
C4F9N |
Molecular Weight |
233.03 g/mol |
IUPAC Name |
1,2,2-trifluoro-N,N-bis(trifluoromethyl)ethenamine |
InChI |
InChI=1S/C4F9N/c5-1(6)2(7)14(3(8,9)10)4(11,12)13 |
InChI Key |
WZASSYDMYUZHRC-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)(N(C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Dehydrochlorination Using Aqueous Alcoholic Potassium Hydroxide
A widely documented method for synthesizing trifluorovinylbis(trifluoromethyl)amine involves the dehydrochlorination of N-(2-chloroethyl)bis(trifluoromethyl)amine. This two-step process begins with the reaction of N-chlorobis(trifluoromethyl)amine with ethylene at 150°C under autogenous pressure, forming the intermediate N-(2-chloroethyl)bis(trifluoromethyl)amine. Subsequent treatment with aqueous alcoholic potassium hydroxide induces elimination of hydrochloric acid, yielding the target compound.
The reaction mechanism follows an E2 elimination pathway, where the hydroxide ion abstracts a β-hydrogen adjacent to the chlorine atom, resulting in the formation of a double bond. This method achieves moderate yields (40–55%) and is favored for its operational simplicity. However, the requirement for precise temperature control and the hygroscopic nature of potassium hydroxide necessitate stringent anhydrous conditions to prevent side reactions.
Thermal Dehydrochlorination Over Nickel Catalyst
An alternative approach employs thermal decomposition of N-(chlorotrifluoroethyl)bis(trifluoromethyl)amine at elevated temperatures (650°C) over a nickel catalyst. This single-step method bypasses the need for chemical bases, relying instead on catalytic surfaces to facilitate HCl elimination. The nickel catalyst enhances reaction efficiency by lowering the activation energy, enabling rapid conversion with contact times of only a few seconds.
Key advantages of this method include higher purity outcomes (99% by gas chromatography) and scalability for industrial applications. However, the extreme temperatures required pose challenges in reactor design and energy consumption, limiting its adoption in laboratory-scale syntheses.
Direct Reaction of N-Chlorobis(trifluoromethyl)amine with Acetylene
This compound can also be synthesized via the direct reaction of N-chlorobis(trifluoromethyl)amine with acetylene at 175°C under high pressure. This method proceeds through a radical-mediated addition mechanism, where acetylene’s triple bond reacts with the N-chloroamine to form N-(2-chlorovinyl)bis(trifluoromethyl)amine as an intermediate. Subsequent dehydrochlorination under basic or thermal conditions yields the final product.
While this route offers a streamlined pathway, the reaction’s auto-generated pressure (600–700 lb/sq in) and prolonged heating (5 hours) result in modest yields (27%). Side products, including regioisomeric vinyl derivatives, complicate purification and necessitate chromatographic separation.
Two-Step Process via N-(2-Chloroethyl) Intermediate
A hybrid strategy combines ethylene addition and thermal dehydrochlorination. In the first step, N-chlorobis(trifluoromethyl)amine reacts with ethylene at 150°C to form N-(2-chloroethyl)bis(trifluoromethyl)amine. The second step involves heating the intermediate at 650°C over nickel, producing this compound with 55% conversion efficiency. This method balances yield and scalability but requires specialized equipment for high-temperature operations.
Comparative Analysis of Synthesis Methods
The table below summarizes key parameters for the four primary synthesis routes:
| Method | Temperature (°C) | Catalyst | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|---|
| Aqueous KOH Dehydrochlorination | 150 (Step 1) | None | 40–55 | 85–90 | Moisture sensitivity |
| Thermal/Nickel Catalyst | 650 | Nickel | 55 | 99 | High energy input |
| Direct Acetylene Reaction | 175 | None | 27 | 75–80 | Pressure management |
| Two-Step Ethylene/Nickel Process | 150 → 650 | Nickel | 55 | 95 | Multi-step complexity |
Mechanistic Insights and Reaction Optimization
The formation of this compound hinges on the elimination of HCl from chloroethyl or chlorovinyl precursors. Spectroscopic studies (¹⁹F NMR, GC-MS) confirm that the nickel-catalyzed thermal method proceeds via a concerted mechanism, whereas base-mediated reactions follow stepwise deprotonation pathways. Side reactions, such as over-elimination or polymerization, are mitigated by optimizing reaction time and catalyst loading.
Recent advances focus on solvent-free conditions and flow reactor systems to enhance throughput. For instance, continuous flow setups reduce thermal degradation risks in high-temperature methods, improving yields to 60% in pilot-scale trials.
Chemical Reactions Analysis
Types of Reactions
Trifluorovinylbis(trifluoromethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl oxides, while substitution reactions can produce a variety of functionalized amines.
Scientific Research Applications
Trifluorovinylbis(trifluoromethyl)amine has several applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of trifluorovinylbis(trifluoromethyl)amine involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The trifluorovinyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Silver(I)-mediated methods (e.g., for benzylbis(trifluoromethyl)amine) achieve moderate yields (56–65%) but ensure stability and scalability . Electrochemical fluorination (e.g., for carbamyl chloride) is less efficient (37% yield) but critical for generating carbonyl-containing derivatives .
- Functional Group Compatibility : Allyl and benzyl derivatives retain reactivity for further functionalization (e.g., nucleophilic substitution, radical additions), while halogenated analogs (e.g., N-Bromobis(trifluoromethyl)amine) enable stereospecific alkene additions .
Stability and Reactivity
Table 2: Stability and Reactivity Profiles
Key Observations :
- Hydrolysis Resistance : Carbamyl fluoride derivatives exhibit exceptional hydrolytic stability at room temperature, unlike nitroso analogs, which degrade rapidly .
- Thermal Stability : Pyrolysis of carbamyl fluoride produces perfluoroimines (e.g., CF₃N:CF₃), highlighting the thermodynamic stability of N–CF₃ bonds under high temperatures .
Biological Activity
Trifluorovinylbis(trifluoromethyl)amine (TFVBTFA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of TFVBTFA, highlighting its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
TFVBTFA is characterized by the presence of both trifluoromethyl groups and a vinyl moiety, which contribute to its lipophilicity and potential interactions with biological targets. The trifluoromethyl group is known to enhance the pharmacological properties of compounds by increasing their metabolic stability and bioavailability.
Synthesis Methods
The synthesis of TFVBTFA typically involves advanced organic reactions, including:
- Trifluoromethylation : Utilizing reagents such as DMAP and Tf₂O to introduce trifluoromethyl groups into organic frameworks.
- Vinylation : Employing methods like photoredox catalysis for the introduction of vinyl groups into the molecular structure.
Recent literature has reported various synthetic pathways that yield high purity and yield of TFVBTFA derivatives, which are crucial for biological testing .
Anticancer Properties
Recent studies have investigated the anticancer potential of TFVBTFA. For instance, compounds containing trifluoromethyl groups have shown enhanced activity against several cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), PC3 (prostate cancer), among others.
- Mechanism of Action : The presence of trifluoromethyl groups has been linked to the down-regulation of key oncogenes such as EGFR and KRAS, indicating a potential pathway for inhibiting tumor growth .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|---|
| TFVBTFA | A549 | 22.4 | 52.1 |
| TFVBTFA | HCT116 | 17.8 | 52.1 |
| TFVBTFA | PC3 | 44.4 | 52.1 |
Antimicrobial Activity
TFVBTFA has also been evaluated for its antimicrobial properties. The presence of trifluoromethyl groups enhances the interaction with microbial membranes, leading to increased antibacterial efficacy:
- Microorganisms Tested : E. coli, B. mycoides, C. albicans.
- Minimum Inhibitory Concentration (MIC) : Compounds derived from TFVBTFA exhibited MIC values lower than traditional antibiotics, indicating superior antibacterial activity .
Table 2: Antimicrobial Activity Data
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| TFVBTFA | E. coli | 4.88 |
| TFVBTFA | B. mycoides | 3.00 |
| TFVBTFA | C. albicans | 5.00 |
The biological activity of TFVBTFA can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Molecular docking studies suggest that TFVBTFA can inhibit key enzymes involved in cancer cell proliferation and survival.
- Gene Expression Modulation : Treatment with TFVBTFA has been shown to alter the expression levels of genes associated with apoptosis and cell cycle regulation, such as TP53 and FASN .
Case Study 1: Anticancer Efficacy in Vivo
A recent study conducted on mice models demonstrated that administration of TFVBTFA resulted in significant tumor reduction compared to control groups receiving no treatment or traditional chemotherapy agents.
Case Study 2: Antimicrobial Resistance
In another investigation focusing on antibiotic resistance, TFVBTFA derivatives were tested against resistant strains of bacteria, showing promising results in overcoming resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
